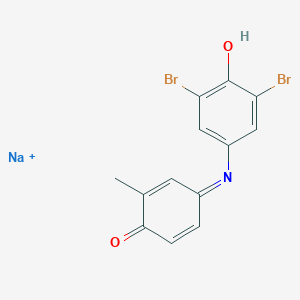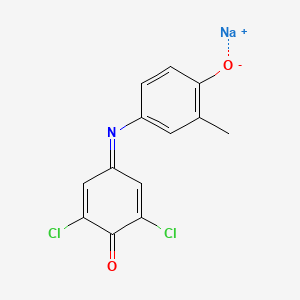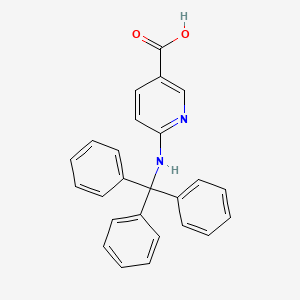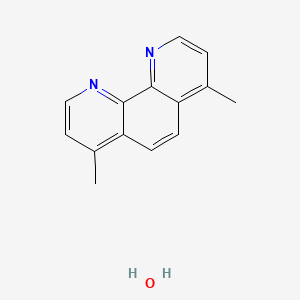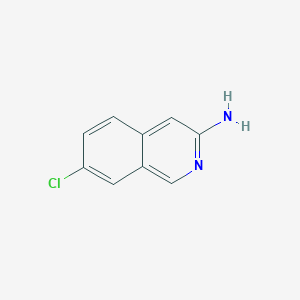
7-Chloroisoquinolin-3-amine
Übersicht
Beschreibung
7-Chloroisoquinolin-3-amine is a chemical compound with the linear formula C9H7ClN2. It has a molecular weight of 178.62 g/mol . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 7-Chloroisoquinolin-3-amine and its derivatives has been reported in several studies . The synthesis protocols include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
The InChI code for 7-Chloroisoquinolin-3-amine is 1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 .Chemical Reactions Analysis
Amines, including 7-Chloroisoquinolin-3-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis
7-Chloroisoquinolin-3-amine has a molecular weight of 178.62 g/mol . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives : This research involved the synthesis of 8-nitrofluoroquinolone models, introducing substituted primary amine appendages at the C-7 position (which includes 7-Chloroisoquinolin-3-amine). These compounds showed interesting antibacterial activity against gram-positive and/or gram-negative strains, notably against S. aureus with MIC ranges approximately 2-5 microg/mL, suggesting potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Antitubercular and Antimalarial Activity
- Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives : A series of 7-chloroquinoline derivatives, including 7-Chloroisoquinolin-3-amine, demonstrated significant antitubercular and antimalarial activities. These compounds were more active than traditional drugs like rifampicin and quinine against M. tuberculosis H37Rv and P. falciparum strains (Patel et al., 2021).
Cytotoxicity and Anticancer Properties
- Synthesis and In Vitro Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives : A series of 4-aminoquinoline derivatives were synthesized and examined for their cytotoxic effects on human breast tumor cell lines. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active compound, particularly potent against MDA-MB 468 cells, indicating the potential for developing new anticancer agents (Zhang et al., 2007).
Antinociceptive, Anti-inflammatory and Anticonvulsant Properties
- Organocatalytic Synthesis and Evaluation of 7-Chloroquinoline-1,2,3-Triazoyl Carboxamides as Potential Agents : This study synthesized 7-chloroquinoline-1,2,3-triazoyl carboxamides and screened them for anticonvulsant, antinociceptive, and anti-inflammatory activities. The results demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, and combating acute pain (Wilhelm et al., 2014).
Antiprotozoal Activity
- New Derivatives of 7-Chloroquinolin-4-Amine with Antiprotozoal Activity : This research presented novel derivatives of 7-chloroquinolin-4-amine with moderate antitrypanosomal and very promising antiplasmodial activities. Some were more active than chloroquine against both sensitive and resistant strains of Plasmodium falciparum in low nanomolarconcentration, highlighting their potential as antiprotozoal agents (Faist et al., 2017).
Atypical Antidepressant Properties
- Cis-1,3,4,6,7,11b-Hexahydro-2-Methyl-7-Phenyl-2H-Pyrazino[2,1-a] Isoquinoline: A New Atypical Antidepressant : The synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline as a rigid analogue of mianserin, an atypical antidepressant, suggests the potential of 7-Chloroisoquinolin-3-amine derivatives in mental health treatment (Griffith et al., 1984).
Photochemical Activation for Cell Physiology Studies
- Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology : This research demonstrated the effective photoactivation of tertiary amines, including those derived from 7-Chloroisoquinolin-3-amine, for studying cell physiology. Such compounds could be efficiently released through photoactivation, making them useful in cellular and molecular biology studies (Asad et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 7-Chloroisoquinolin-3-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, particularly in drug discovery . Therefore, the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity remains an interesting field of research .
Eigenschaften
IUPAC Name |
7-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICXCCUFXPCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632874 | |
| Record name | 7-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinolin-3-amine | |
CAS RN |
82117-29-1 | |
| Record name | 7-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

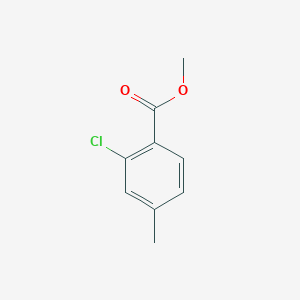
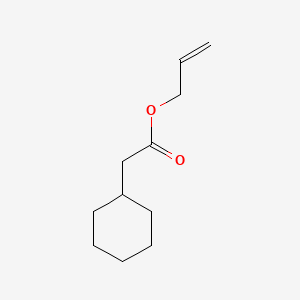
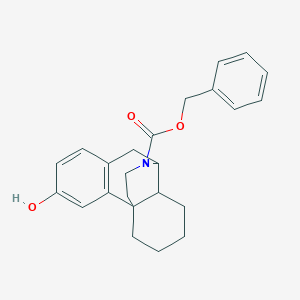
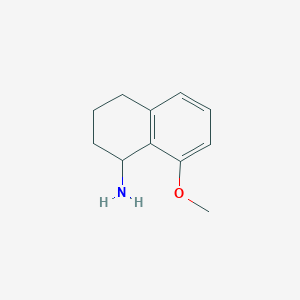
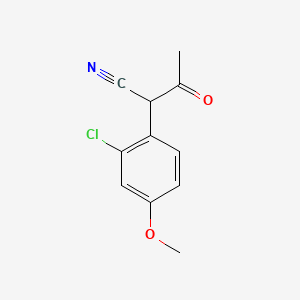
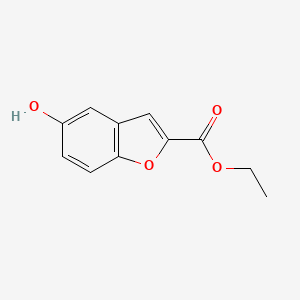
![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
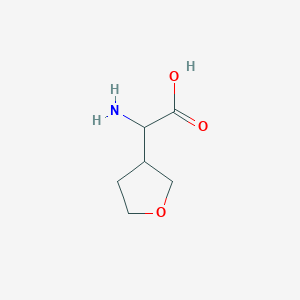
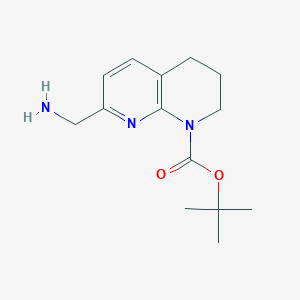
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
